molecular formula C8H8N2O B116108 6-Aminoindolin-2-one CAS No. 150544-04-0

6-Aminoindolin-2-one

Cat. No. B116108
M. Wt: 148.16 g/mol
InChI Key: OCOCBVKMMMIDLI-UHFFFAOYSA-N
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Description

6-Aminoindolin-2-one is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol . The IUPAC name for this compound is 6-amino-1,3-dihydroindol-2-one .


Synthesis Analysis

A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization .


Molecular Structure Analysis

The InChI code for 6-Aminoindolin-2-one is 1S/C8H8N2O/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3,9H2,(H,10,11) . The canonical SMILES structure is C1C2=C(C=C(C=C2)N)NC1=O .


Physical And Chemical Properties Analysis

6-Aminoindolin-2-one is a solid at room temperature . It has a computed XLogP3 value of 0.5, indicating its partition coefficient between octanol and water . It has 2 hydrogen bond donor counts and 2 hydrogen bond acceptor counts . The compound has a topological polar surface area of 55.1 Ų .

Safety And Hazards

The safety data sheet for 6-Aminoindolin-2-one indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-amino-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-6-2-1-5-3-8(11)10-7(5)4-6/h1-2,4H,3,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCOCBVKMMMIDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343557
Record name 6-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoindolin-2-one

CAS RN

150544-04-0
Record name 6-aminoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Amino-1,3-dihydro-2H-indol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tin chloride dihydrate (225 g) was added to a solution of 2,4-dinitrophenylacetic acid (22.6 g) in ethanol (450 ml). The mixture was heated at 90° C. for 10 hours. The reaction mixture was cooled and adjusted to pH 11 with 12M sodium hydroxide. The solids were removed by filtration and the filtrate was concentrated. The residue was treated with ethanol (300 ml). Insoluble materials were removed by filtration and washed with ethanol (5×60 ml). The combined ethanol solutions were evaporated and the solid obtained was dried under vacuum to give 15 g of 6-amino-2-oxindole as a brown powder.
Name
Tin chloride dihydrate
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2,4-dinitrophenylacetic acic (10 g; 44 mmol) was dissolved in ethanol (200 mL) and purged with N2. 10% Pd/C (400 mg) was added and the reaction hydrogenated at 45 psi for 2 hours. The reacton was then transferred to a RBF and p-toluenesulfonic acid (150 mg) was added and the reaction heated at reflux overnight. The reaction was then filtered through celite to remove catalyst and concentrated. The product crashed out and was filtered as tan crystals 4.68 g (72% yield). 1H NMR (DMSO-d6, 400 MHz) δ 3.20 (s, 2H), 4.97 (br s, 2H), 6.07 (m, 2H), 6.76 (d, J=8.7 Hz; 1H), 10.05 (s, 1H); HPLC ret. time: 2.123 min. LRMS (M+) 148.7.
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

An EtOH solution of (2,4-dinitro-phenyl)-acetic acid methyl ester was treated with H2 balloon and catalyzed with Pd/c (10%, 500 mg) at RT. The resulting mixture was filtered through a layer of Celite® and concentrated in vacuum to afford the desired compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of 2-(2,4-dinitrophenyl)acetic acid (1.0 g, 4.42 mmol), AcOH (10 mL), and MeOH (5 mL) was purged with Ar for 15 minutes at which time 10 wt. % Pd/C (100 mg) was added. The mixture was then purged briefly with H2 and then stirred under 1 atm of H2 overnight. The mixture was filtered through a pad of celite, the solvent removed in vacuo, and the residue purified by column chromatography (silica gel, 90:10 CH2Cl2/MeOH) to give 462 mg, 71% of a brown solid. 1H NMR (400 MHz, CD3OD) δ 6.95 (d, J=7.7 Hz, 1H), 6.37 (d, J=7.8 Hz, 1H), 6.34 (s, 1H), 3.38 (s, 2H); MS ESI 149.0 [M+H]+, calcd for [C8H8N2O+H]+149.07.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminoindolin-2-one
Reactant of Route 2
6-Aminoindolin-2-one
Reactant of Route 3
6-Aminoindolin-2-one
Reactant of Route 4
6-Aminoindolin-2-one
Reactant of Route 5
6-Aminoindolin-2-one
Reactant of Route 6
6-Aminoindolin-2-one

Citations

For This Compound
9
Citations
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
… Similarly, the 2-oxo-1,2-dihydropyridine-3-carboxylic acids 16b–i were each reacted with 6-aminoindolin-2-one to yield the corresponding 2-pyridinoylamidoindolin-2-ones 20b–i, which …
Number of citations: 20 www.sciencedirect.com
AD Jagtap, PT Chang, JR Liu, HC Wang… - European Journal of …, 2014 - Elsevier
… 5-Aminoindolin-2-one (19) was commercially available; 6-aminoindolin-2-one (20) was obtained by hydrogenation of 2,4-dinitrophenylacetic acid and subsequent cyclization under …
Number of citations: 31 www.sciencedirect.com
GM Karp, ME Condon - Journal of Heterocyclic Chemistry, 1994 - Wiley Online Library
… The known preparation of 6-aminoindolin-2-one from ethyl 2,4-dinitrophenylacetate Г18] prompted us to consider an analogous strategy which is shown in Scheme III. m-…
Number of citations: 11 onlinelibrary.wiley.com
Q Lv, X Pan, D Wang, Q Rong, B Ma, X Xie… - Journal of Medicinal …, 2021 - ACS Publications
… Then, it was reacted with 6-aminoindolin-2-one (30) to deliver intermediate 31, which was condensed with intermediate 32 in the presence of pyrrolidine to give compounds 1 and 4–6. …
Number of citations: 10 pubs.acs.org
XK Wee, T Yang, ML Go - ChemMedChem, 2012 - Wiley Online Library
Meisoindigo has been used as an indirubin substitute for the treatment of chronic myeloid leukemia (CML) for several years. In view of its poor solubility and erratic absorption, several …
M Dell'Acqua, L Ronda, R Piano… - The Journal of …, 2015 - ACS Publications
… 6-Aminoindolin-2-one 1 was prepared by the one-pot reduction/lactamization of 2,4-dinitrophenylacetic acid. (25) The following reductive amination (26) with acetaldehyde gave the …
Number of citations: 24 pubs.acs.org
K Hirai - Peroxidizing herbicides, 1999 - Springer
… Reduction of dinitro compound (32) over palladium on carbon gives the diamino compound which is induced to cyclize upon treatment with acid, affording 6-aminoindolin-2-one (33). …
Number of citations: 19 link.springer.com
S Hadida, F Van Goor, J Zhou… - Journal of medicinal …, 2014 - ACS Publications
… Compound 22 was prepared from 6-aminoindolin-2-one (60 mg, 0.4 mmol) in a similar manner as described for compound 1. Yield: 4 mg, 3%. H NMR (400 MHz, DMSO) δ 12.95 (s, 1H)…
Number of citations: 104 pubs.acs.org
L Heyder, PMM Hochban, C Taylor, F Chevillard… - European Journal of …, 2023 - Elsevier
In this study, fragment-sized hits binding to Pim-1 kinase with initially modest affinity were further optimized by combining computational, synthetic and crystallographic expertise, …
Number of citations: 1 www.sciencedirect.com

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